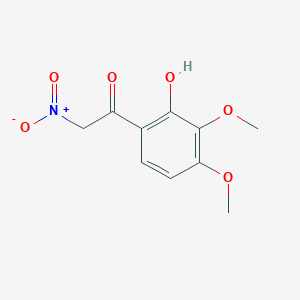
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxy, methoxy, and nitro functional groups attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one typically involves the nitration of 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include amino derivatives, carbonyl compounds, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has explored its use in the design of pharmaceuticals targeting specific diseases, leveraging its unique chemical structure.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxy and methoxy groups can form hydrogen bonds and engage in nucleophilic or electrophilic interactions. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one include:
1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone: Lacks the nitro group, making it less reactive in redox reactions.
1-(3,4-Dimethoxyphenyl)-2-nitroethan-1-one: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
3-(2-Hydroxy-3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde:
The uniqueness of this compound lies in its combination of hydroxy, methoxy, and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
82222-78-4 |
|---|---|
Molecular Formula |
C10H11NO6 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
1-(2-hydroxy-3,4-dimethoxyphenyl)-2-nitroethanone |
InChI |
InChI=1S/C10H11NO6/c1-16-8-4-3-6(7(12)5-11(14)15)9(13)10(8)17-2/h3-4,13H,5H2,1-2H3 |
InChI Key |
ACOXUDHOHDDYEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C[N+](=O)[O-])O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



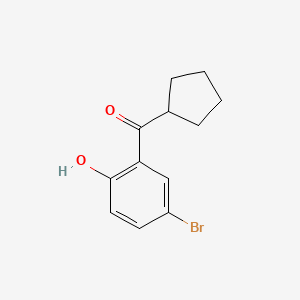
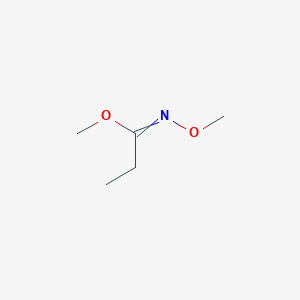
![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
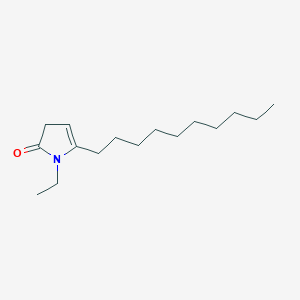
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
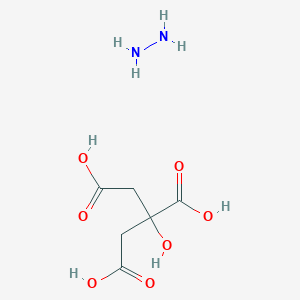
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
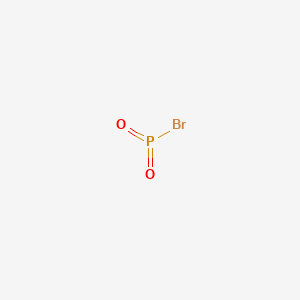
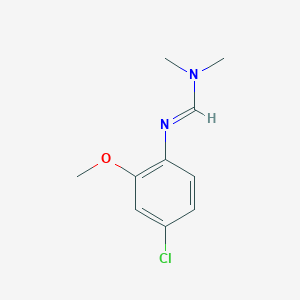
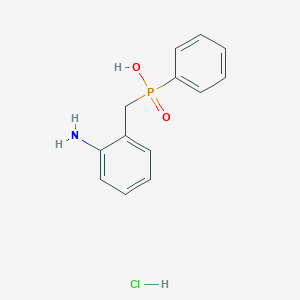
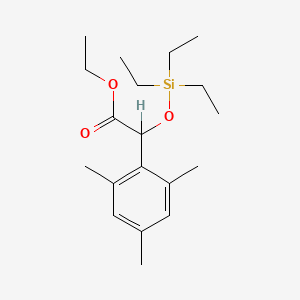
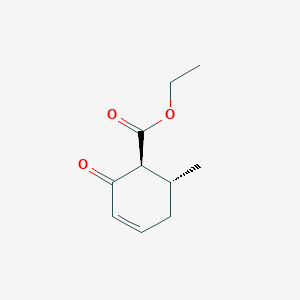
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)
